NSI-189 is an investigational benzylphenyl-aminopyridine derivative developed for its potential to stimulate neurogenesis in the hippocampus. The phosphate salt, CAS 1270138-41-4, is the specific form advanced into clinical trials due to its optimized physicochemical properties for oral administration and formulation. This salt form was selected over the free base and other salts to ensure consistent bioavailability and handling, which are critical for reproducible outcomes in both preclinical and clinical research settings investigating major depressive disorder (MDD), Angelman syndrome, and cognitive impairment.
Substituting NSI-189 phosphate with the free base or an alternative salt form introduces significant risks to experimental validity and reproducibility. The phosphate salt was specifically developed to overcome the poor aqueous solubility and potentially variable absorption of the free base, characteristics that are critical for preparing accurate stock solutions and achieving consistent in vivo exposure via oral gavage. Using the free base can lead to non-uniform suspensions, inaccurate dosing, and lower-than-expected plasma concentrations, directly compromising the integrity of pharmacokinetic and pharmacodynamic studies that rely on the published clinical trial data established with the phosphate form.
The phosphate salt of NSI-189 was explicitly selected for development over the free base due to superior physicochemical properties, including enhanced aqueous solubility and suitability for oral dosage form manufacturing. While specific solubility values are proprietary, the selection of the phosphate form for all human clinical trials underscores its critical role in achieving the necessary bioavailability and stability for reliable, reproducible dosing—a factor not guaranteed with the less soluble free base.
| Evidence Dimension | Suitability for Oral Formulation |
| Target Compound Data | Selected as the sole candidate for clinical development due to optimized properties. |
| Comparator Or Baseline | NSI-189 Free Base and other salt forms (e.g., HCl, mesylate) were screened and rejected. |
| Quantified Difference | Qualitatively superior; specific quantitative data is proprietary to the patent holder but demonstrated by its exclusive use in FDA-regulated trials. |
| Conditions | Pre-formulation screening for pharmaceutical development. |
For any in vivo study requiring oral administration, using the phosphate salt is essential to replicate the pharmacokinetic profiles and efficacy data established in foundational clinical studies.
In a Phase 2 clinical trial, patients with Major Depressive Disorder (MDD) receiving NSI-189 phosphate (40 mg BID) showed a statistically significant increase in bilateral hippocampal volume compared to those receiving a placebo. This structural brain change, which was not observed in the placebo group, provides direct evidence of its neurogenic mechanism in a clinical population and distinguishes it from standard antidepressants like SSRIs, which do not typically produce such effects over a similar timeframe.
| Evidence Dimension | Change in Hippocampal Volume from Baseline |
| Target Compound Data | +87.9 mm³ (Left), +95.2 mm³ (Right) at end of treatment. |
| Comparator Or Baseline | Placebo: -10.5 mm³ (Left), -11.9 mm³ (Right). |
| Quantified Difference | Statistically significant increase for NSI-189 vs. decrease for placebo (P=0.03 for left, P=0.04 for right). |
| Conditions | Phase 2, double-blind, randomized clinical trial in MDD patients over 12 weeks. |
This provides a unique, quantifiable biomarker of target engagement, making NSI-189 phosphate the compound of choice for studies focused on structural neural plasticity and hippocampal-dependent cognitive recovery.
In a Phase 2 study, NSI-189 phosphate demonstrated a significant improvement in cognitive performance in MDD patients, as measured by the CogScreen computer-based battery. The NSI-189 group showed a mean improvement of 1.8 points on the Speed of Performance composite score, whereas the placebo group's score decreased. This pro-cognitive effect, observed alongside antidepressant effects, differentiates it from many standard antidepressants where cognitive improvement is secondary to mood improvement or sometimes impaired.
| Evidence Dimension | Change in CogScreen Speed of Performance Composite Score |
| Target Compound Data | +1.8 point improvement from baseline. |
| Comparator Or Baseline | Placebo: -0.8 point decline from baseline. |
| Quantified Difference | Statistically significant difference of 2.6 points (P=0.03). |
| Conditions | Phase 2, double-blind, randomized clinical trial in MDD patients over 12 weeks. |
This makes NSI-189 phosphate a critical tool for research into disorders where cognitive deficits are a primary symptom, not just a secondary feature of depression.
For preclinical studies in rodent models of Alzheimer's, stroke, or other conditions involving hippocampal atrophy, NSI-189 phosphate is the correct choice. Its proven ability to increase hippocampal volume and improve cognitive metrics in humans provides a strong rationale for its use as a positive control or test agent for structural brain repair and functional recovery. The phosphate form ensures reliable oral bioavailability, critical for long-term dosing paradigms.
When studying novel mechanisms for depression beyond monoamine modulation, NSI-189 phosphate serves as a key reference compound. Its clinical efficacy on depressive and cognitive symptoms, combined with a distinct neurogenic mechanism, allows for direct comparison against SSRIs or other standard-of-care agents to dissect pathways related to neural plasticity in models of TRD.
In cell-based assays using neural stem cells or hippocampal neurons, NSI-189 phosphate is an essential positive control. Its well-documented pro-neurogenic effects provide a robust benchmark for validating new screening protocols. The phosphate salt's enhanced solubility facilitates the preparation of high-concentration, stable stock solutions required for automated screening platforms, a clear advantage over the free base.